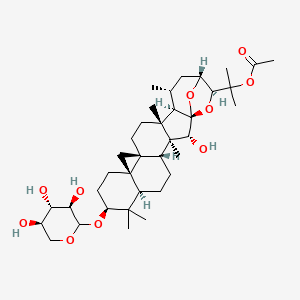

25-O-Acetylcimigenol xyloside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

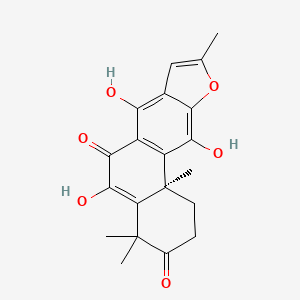

25-O-Acetylcimigenol xyloside is a triterpene xyloside that can be isolated from Cimicifuga racemosa . It is used for research purposes and has been shown to have a wide range of antimicrobial activity against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus .

Synthesis Analysis

The synthesis of 25-O-Acetylcimigenol xyloside can be achieved from 9,19-Cyclolanostane-15,16,24,25-tetrol, 16,23-epoxy-3-(β-D-xylopyranosyloxy)-, 24-acetate, (3β,15α,16β,23R,24S)- .Molecular Structure Analysis

The molecular formula of 25-O-Acetylcimigenol xyloside is C37H58O10 . Its molecular weight is 662.85 .Applications De Recherche Scientifique

Cytotoxic Effects : "25-O-Acetylcimigenol xyloside" exhibits notable cytotoxicity against HepG2 and MCF-7 cancer cell lines, suggesting its potential use in cancer therapy (Gao et al., 2006).

Antitumor Activity : This compound, along with other related compounds, shows moderate inhibitory activity against three human cancer cell lines, indicating its potential as an antitumor agent (Wu et al., 2017).

Apoptosis Induction in Cancer Cells : Studies indicate that "25-O-Acetylcimigenol xyloside" can induce apoptosis in MCF7 breast cancer cells via a p53-dependent mitochondrial signaling pathway, highlighting a specific mechanism of action in cancer cell death (Fang et al., 2011).

Pharmacokinetic Properties : Research on the pharmacokinetic properties of this compound and its analogs in beagle dog plasma has been conducted, which is crucial for understanding its behavior in biological systems (Wang et al., 2012).

Safety and Hazards

The safety data sheet for 25-O-Acetylcimigenol xyloside advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29?,30-,33-,34-,35-,36+,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFJPOSVDKIWPO-XMVKYGHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)OC8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 51346149 | |

Q & A

Q1: How is 25-O-Acetylcimigenol xyloside formed?

A1: The research describes 25-O-Acetylcimigenol xyloside (6) as an intermediate product formed during the acid-catalyzed transformation of 24-O-acetylhydroshengmanol xyloside (2) into cimigenol xyloside (7). Treatment of 2 with sulfuric acid in aqueous methanol at room temperature first yields 6, which then further converts to 7 upon prolonged exposure to these conditions [].

Q2: What is the structural difference between 25-O-Acetylcimigenol xyloside and cimigenol xyloside?

A2: While the exact structural characterization of 25-O-Acetylcimigenol xyloside (6) isn't explicitly provided in the research, we can infer that the primary difference lies in the acetylation pattern. As the name suggests, 6 likely possesses an acetyl group specifically at the 25-O position of the cimigenol xyloside scaffold []. Further spectroscopic analysis would be required to confirm this definitively.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.